2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a unique structure combining a cyclopentane ring, a thieno ring, and a pyrimidine ring
Preparation Methods
The synthesis of 2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves the alkylation of 2-sulfanylidenethieno[2,3-d]pyrimidin-4(3H)-ones with the corresponding alkenyl halides . The reaction conditions often include the use of glacial acetic acid at room temperature for 20 hours or in tetrahydrofuran (THF) under reflux for 8 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Electrophilic Cyclization: This compound can react with electrophilic agents such as 4-methoxyphenyltellurium trichloride to form angularly fused heterocyclic structures.
Oxidation and Reduction: The sulfur atom in the compound can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Substitution Reactions: The alkenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include acetic acid, THF, and electrophilic agents like aryltellurium trichlorides . Major products formed from these reactions include fused heterocyclic structures and substituted derivatives.
Scientific Research Applications
2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with various molecular targets. The sulfur atom can act as a nucleophilic center, participating in cyclization reactions that lead to the formation of fused heterocyclic structures . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate oxidative processes in biological systems .
Comparison with Similar Compounds
Similar compounds to 2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine include:
2-(alkenylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar thieno-pyrimidine core but differ in the alkenyl substituents.
Thioxopyrimidines: These compounds contain a sulfur atom at the 2-position of the pyrimidine ring and exhibit diverse biological activities.
The uniqueness of this compound lies in its combination of a cyclopentane ring with a thieno-pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3S2 |
---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
InChI |
InChI=1S/C12H13N3S2/c1-2-6-16-12-14-10(13)9-7-4-3-5-8(7)17-11(9)15-12/h2H,1,3-6H2,(H2,13,14,15) |
InChI Key |
BBWRDUGLWTUSKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(=C2C3=C(CCC3)SC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.